molecular formula C16H15N3OS B5770677 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide

3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide

Cat. No. B5770677
M. Wt: 297.4 g/mol
InChI Key: DFTZSHWXWCTGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrazole derivatives and has been studied for its anti-inflammatory and analgesic effects. In

Mechanism of Action

The exact mechanism of action of 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, the compound reduces the production of pro-inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide has anti-inflammatory and analgesic effects in animal models. The compound has been shown to reduce inflammation and pain in models of acute and chronic inflammation. It has also been shown to have neuroprotective effects in models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that the compound has anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Another area of interest is its potential use in the treatment of neurological disorders. The compound has been shown to have neuroprotective effects in animal models and may be effective in treating conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of this compound.

Synthesis Methods

The synthesis of 3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide involves the reaction between 3-methylbenzoic acid, thioacetic acid, and hydrazine hydrate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate compound, which is then further reacted with 2-chloromethylthiophene to yield the final product.

Scientific Research Applications

3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects. It has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.

properties

IUPAC Name

3-methyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-4-2-5-13(10-12)16(20)18-15-7-8-17-19(15)11-14-6-3-9-21-14/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTZSHWXWCTGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=NN2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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